Fluoromethanesulfonyl chloride
Overview
Description
Fluoromethanesulfonyl chloride is a chemical compound with the molecular formula CH2ClFO2S. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often employed as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Fluoromethanesulfonyl chloride is a chemical reagent used in various chemical reactions. Its primary targets are organic compounds, particularly those containing nucleophilic functional groups .
Mode of Action
This compound is a potent electrophile, meaning it has a strong tendency to accept electrons and form bonds with nucleophiles. It can react with a variety of nucleophiles, including alcohols and carbanions . The compound’s mode of action involves the formation of a covalent bond with its target, resulting in the substitution of the chloride group with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction and the nucleophile involved. In general, the compound can participate in a variety of organic reactions, leading to the formation of diverse functionalized products .
Result of Action
The result of this compound’s action is the formation of a new covalent bond with its target, leading to the synthesis of a new organic compound . The exact product depends on the specific nucleophile and reaction conditions.
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reagents . For instance, the compound is typically stored under an inert atmosphere and at low temperatures to maintain its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethanesulfonyl chloride can be synthesized through the reaction of fluoromethanesulfonic acid with thionyl chloride. The reaction typically involves the following steps:
- Add fluoromethanesulfonic acid to a reactor equipped with a thermometer, distillation device, and mechanical stirrer.
- Slowly add thionyl chloride under an ice bath to control the exothermic reaction.
- Add a catalyst such as N,N-dimethylformamide.
- Gradually raise the temperature to room temperature and stir for about 30 minutes.
- Continue heating to 40°C and maintain the reaction for 12 hours.
- After the reaction is complete, cool the mixture to room temperature and perform vacuum distillation to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Fluoromethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Addition Reactions: It can add to unsaturated compounds to form new products.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which react with this compound to form sulfonamides and sulfonates.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize this compound to form sulfonic acids.
Reducing Agents: Such as lithium aluminum hydride, which can reduce it to form simpler compounds.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Fluoromethanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Fluoromethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Trithis compound (CF3SO2Cl): Known for its use in triflate formation and as a reagent in trifluoromethylation reactions.
Methanesulfonyl chloride (CH3SO2Cl): Commonly used in the synthesis of sulfonamides and sulfonates.
Benzenesulfonyl chloride (C6H5SO2Cl): Used in the synthesis of sulfonamides and as a reagent in organic synthesis.
Uniqueness: this compound is unique due to the presence of both fluorine and chlorine atoms, which enhance its reactivity and make it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
fluoromethanesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINWAWDVUHMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540928 | |
Record name | Fluoromethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42497-69-8 | |
Record name | Fluoromethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | fluoromethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.